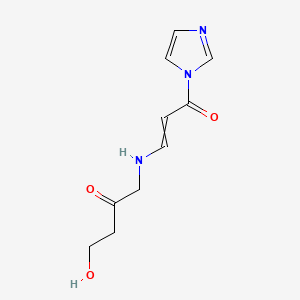

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z)

Übersicht

Beschreibung

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) is a complex organic compound that features an imidazole ring, a hydroxy group, and a butanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) typically involves the reaction of an imidazole derivative with a suitable butanone precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production of the compound. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution at the imidazole ring can produce various substituted imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and butanone groups can also participate in various biochemical reactions, contributing to the compound’s overall effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole: Shares a similar imidazole structure but differs in the side chain composition.

1,4-Di(1H-imidazol-1-yl)butane: Contains two imidazole rings but lacks the hydroxy and butanone groups.

(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Features a modified imidazole ring with different substituents.

Uniqueness

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (mixture E/Z) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23 g/mol

CAS Number: 89186-34-5

Physical State: Solid, typically stored under inert atmosphere at low temperatures to maintain stability .

Anticancer Activity

Research has indicated that 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole exhibits notable anticancer properties. In a study evaluating various derivatives, this compound was tested against HeLa (cervical cancer) and C6 (glioma) cell lines. The antiproliferative activity was assessed using the BrdU proliferation ELISA assay, revealing promising results in inhibiting cell growth. Specifically, compounds similar to 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole demonstrated significant cytotoxic effects, with some derivatives showing up to 70% inhibition of cell proliferation at specific concentrations .

Antimicrobial Activity

In addition to its anticancer potential, the compound has been evaluated for antimicrobial properties. A series of studies have shown that it possesses remarkable activity against various microorganisms. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, yielding inhibition zones indicative of effective antimicrobial action. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole is believed to be linked to its structural properties that allow it to interact with biological macromolecules. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which may enhance its interaction with target proteins involved in cancer cell proliferation and microbial survival.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized a series of compounds based on the structure of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole and assessed their anticancer efficacy. The study demonstrated that modifications to the substituents on the imidazole ring significantly affected the cytotoxicity profiles. The most effective derivatives displayed IC50 values in the low micromolar range against HeLa cells, suggesting that structural optimization could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial activity of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option for resistant strains .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Notes |

|---|---|---|---|

| Anticancer | HeLa | <10 | Significant inhibition observed |

| Anticancer | C6 | <15 | Effective against glioma cells |

| Antimicrobial | Staphylococcus aureus | 5 | Comparable to standard antibiotics |

| Antimicrobial | Escherichia coli | 10 | Effective against resistant strains |

Table 2: Structure Activity Relationship (SAR)

| Compound Variant | Structural Modification | Biological Activity |

|---|---|---|

| Base Compound | None | Moderate activity |

| Variant A (Substituent X) | Methyl group addition | Enhanced activity |

| Variant B (Substituent Y) | Hydroxyl group addition | Significant increase |

Eigenschaften

IUPAC Name |

4-hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQFPQZZZXNBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C=CNCC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30752222 | |

| Record name | 4-Hydroxy-1-{[3-(1H-imidazol-1-yl)-3-oxoprop-1-en-1-yl]amino}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30752222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89186-34-5 | |

| Record name | 4-Hydroxy-1-{[3-(1H-imidazol-1-yl)-3-oxoprop-1-en-1-yl]amino}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30752222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.